

A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide: Addressing Data Scarcity

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Compound of Interest

Compound Name: *2-Methyl-4-nitrophenyl isocyanide*

Cat. No.: B3041438

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For researchers, scientists, and professionals in drug development, a thorough comparison of experimental and theoretical data is crucial for the characterization and application of novel chemical compounds. This guide aims to provide such a comparison for **2-Methyl-4-nitrophenyl isocyanide**. However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of both experimental and theoretical data for this specific molecule.

While commercial suppliers list **2-Methyl-4-nitrophenyl isocyanide**, indicating its synthesis is possible, they do not provide detailed experimental data such as NMR, IR, or mass spectra.[\[1\]](#) Basic molecular information, such as the formula and weight, is available.

Molecular Information for **2-Methyl-4-nitrophenyl isocyanide**:

Property	Value
Molecular Formula	C ₈ H ₆ N ₂ O ₂
Molecular Weight	162.15 g/mol

Due to the lack of specific data for the isocyanide, this guide will present a comparative analysis of its structural isomer, 2-Methyl-4-nitrophenyl isocyanate, for which more data is

available. This will serve as an illustrative example of the methodologies and data presentation pertinent to such a comparative study.

Illustrative Comparison: 2-Methyl-4-nitrophenyl Isocyanate

Below is a summary of available experimental data and representative theoretical data for the isocyanate isomer. It is important to note that the isocyanide ($\text{-N}\equiv\text{C}$) and isocyanate (-N=C=O) functional groups have distinct electronic and vibrational properties, and therefore, the data for the isocyanate should not be used as a direct substitute for the isocyanide.

Table 1: Comparison of Experimental and Theoretical Data for 2-Methyl-4-nitrophenyl Isocyanate

Property	Experimental Data	Theoretical Data (Representative)
Physical Properties		
Melting Point	81-84 °C[2]	Not typically calculated
Boiling Point	168 °C @ 23 mmHg[2]	Not typically calculated
Spectroscopic Data		
Molecular Weight	178.14 g/mol [2]	178.14 g/mol (from formula)
IR Absorption (N=C=O)	~2282 cm ⁻¹ (strong, asymmetric) ¹	~2270-2300 cm ⁻¹ (Calculated for similar aryl isocyanates)
HOMO-LUMO Gap	Not Found	4.516 eV (Calculated for 4-nitrophenylisocyanate)[3]

¹This is a characteristic vibrational frequency for the isocyanate group in similar molecules.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize **2-Methyl-4-nitrophenyl isocyanide**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition:
 - ^1H NMR: Standard proton spectra are acquired to identify the chemical environment of hydrogen atoms.
 - ^{13}C NMR: Standard carbon spectra are acquired to identify the chemical environment of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish connectivity between atoms.
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule, particularly the isocyanide group.
- Instrumentation: An FT-IR spectrometer.
- Sample Preparation: A small amount of the solid sample is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis, or mixed with KBr powder and pressed into a pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

- Data Analysis: The presence of characteristic absorption bands is correlated with specific functional groups. The isocyanide ($-N\equiv C$) stretch is expected in the range of 2150-2100 cm^{-1} .

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the instrument.
- Data Acquisition: Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass-to-charge ratio (m/z) of the ions is measured.
- Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural information.

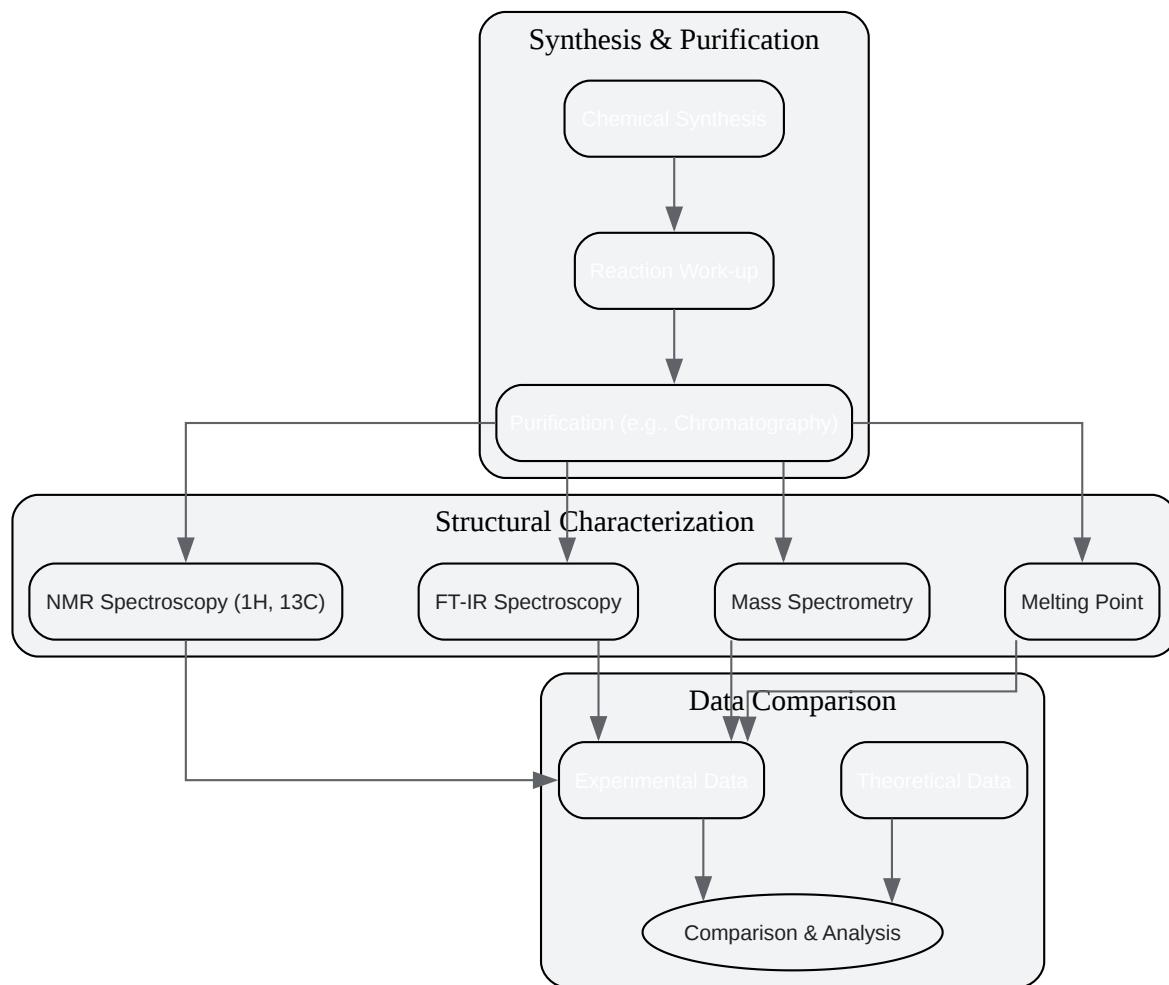
4. Melting Point Determination

- Objective: To determine the melting point range of the solid compound, which is an indicator of purity.
- Instrumentation: A melting point apparatus.
- Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.
- Data Analysis: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Visualizations

Workflow for Characterization of a Novel Compound

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity like **2-Methyl-4-nitrophenyl isocyanide**.



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